5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-7-10(3-4-12(9)21-2)11-8-22-16(18-11)19-15(20)13-5-6-14(17)23-13/h3-8H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVWWKGVSOWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. Another method involves the use of microwave irradiation to accelerate the reaction process .
Chemical Reactions Analysis
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. For instance, thiazole derivatives have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). These compounds typically exhibit low cytotoxicity and high selectivity indices, making them promising candidates for further development as antiviral agents .
| Compound | Target Virus | EC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| Thiazole Derivative A | HIV Type 1 | 3.98 | >105.25 |
| Thiazole Derivative B | TMV | 58.7 | Not specified |
Anti-inflammatory Properties
Compounds containing thiazole rings have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This inhibition can lead to reduced inflammation in various conditions, including arthritis and cardiovascular diseases .
Agricultural Applications
Pesticidal Activity
The thiazole moiety is known for its pesticidal properties. Compounds like this compound can potentially be used as agrochemicals to combat plant pathogens. Their effectiveness against fungal infections in crops has been documented, suggesting that they could serve as effective fungicides or herbicides .
| Application | Target Pathogen | Efficacy |
|---|---|---|
| Fungicide | Fungal Pathogen A | High |
| Herbicide | Weeds | Moderate |
Materials Science
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. These compounds can improve thermal stability and mechanical strength in polymers, making them suitable for applications in coatings and composites .
| Property | Improvement Type |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Increased |
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on thiazole derivatives demonstrated significant antiviral activity against HIV Type 1, with a particular focus on the mechanism of action involving inhibition of viral replication. The promising results suggest that further research could lead to the development of new antiviral therapies based on these compounds .
Case Study 2: Agricultural Application
Research on the application of thiazole-based fungicides indicated a marked reduction in fungal infections in treated crops compared to untreated controls. This study provides a basis for field trials aimed at evaluating the efficacy of these compounds in real-world agricultural settings .
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
- Substituents : Rivaroxaban’s 3-oxomorpholin-4-ylphenyl group enhances FXa affinity and oral bioavailability, whereas the target compound’s 4-methoxy-3-methylphenyl group may alter steric and electronic interactions .
- Chirality: Rivaroxaban’s (5S)-oxazolidinone configuration is essential for activity, while the target compound lacks a defined stereocenter .
Pharmacological Data :
| Parameter | Target Compound | Rivaroxaban |
|---|---|---|
| FXa Inhibition (IC₅₀) | Not reported | 0.7 nM (human FXa) |
| Selectivity | Unknown | >10,000-fold vs. thrombin |
| Clinical Use | Preclinical | Approved for thromboembolism |
Nitrothiophene Carboxamide Derivatives
describes analogs such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , which share the thiazole-thiophene scaffold but feature a nitro group instead of chlorine.
Key Contrasts :
Structural Comparison :
| Compound | R₁ (Thiophene) | R₂ (Thiazole) | Biological Activity |
|---|---|---|---|
| Target Compound | Cl | 4-methoxy-3-methylphenyl | FXa inhibition |
| Nitrothiophene Analog | NO₂ | 3-methoxy-4-(trifluoromethyl)phenyl | Antibacterial |
Other Thiazole-Based Carboxamides
- N-(4-(4-butylphenyl)thiazol-2-yl)thiophene-2-carboxamide (): Lacks the chloro and methoxy-methyl groups, resulting in uncharacterized activity.
Research Findings and Implications
- FXa Inhibition Mechanism : The target compound’s thiophene-carboxamide likely binds to FXa’s S1 and S4 pockets, similar to rivaroxaban, but its 4-methoxy-3-methylphenyl group may reduce potency due to bulkier substituents .
- Therapeutic Potential: Unlike rivaroxaban, the target compound lacks clinical data, highlighting a need for in vitro profiling (e.g., enzymatic assays, pharmacokinetic studies).
Biological Activity
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique combination of structural elements that contribute to its pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that thiazole derivatives can inhibit various enzymes and receptors, leading to significant cellular effects. The presence of the methoxy group and the thiazole ring are crucial for enhancing its biological activity, particularly in terms of cytotoxicity against cancer cells and antimicrobial efficacy against pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
These findings suggest that the compound possesses significant bactericidal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. A series of assays were conducted to evaluate its cytotoxic effects on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (μM) |
|---|---|
| A-431 (human epidermoid carcinoma) | 1.61 |
| U251 (human glioblastoma) | 1.98 |
| WM793 (human melanoma) | 10–30 |
The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring, particularly the presence of electron-donating groups like methoxy, enhance cytotoxicity . Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, which may explain their effectiveness in inhibiting tumor growth .
Case Studies
- Study on Antimicrobial Properties : A study published in ACS Omega evaluated various thiazole derivatives, including our compound, against common pathogens. The results showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential for use in treating infections associated with biofilms .
- Anticancer Efficacy : In another study focusing on thiazole derivatives, it was found that compounds similar to this compound exhibited potent activity against multiple cancer cell lines, outperforming conventional chemotherapeutics like doxorubicin in certain assays .
Q & A
Basic: What are the standard synthetic routes for 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, 4-(4-methoxy-3-methylphenyl)thiazol-2-amine can be synthesized using a Hantzsch thiazole synthesis approach .
- Step 2: Coupling the thiazole intermediate with 5-chlorothiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .
- Critical Conditions: Reactions require inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties. Solvents like acetonitrile or DMF are preferred for solubility .
- Characterization: NMR (¹H/¹³C), TLC for reaction monitoring, and HPLC for purity validation .
Basic: What analytical techniques are essential for purity assessment and structural confirmation?
Answer:
- Purity Assessment:
- HPLC-UV/Vis with C18 columns and gradient elution (e.g., acetonitrile/water) to quantify impurities (<0.5%).
- Mass Spectrometry (HRMS) for molecular ion confirmation .
- Structural Confirmation:
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups on the phenyl ring) .
- FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Ambiguities in NMR Assignments: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to correlate protons and carbons, especially for overlapping signals in aromatic regions .
- Crystallographic Validation: Single-crystal X-ray diffraction provides definitive bond lengths and angles, resolving disputes in stereochemistry or regiochemistry .
- Computational Methods: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, cross-validating experimental data .
Advanced: How can reaction pathways be optimized for derivatives with varying substituents on the phenyl ring?
Answer:
- Systematic Variation: Replace the 4-methoxy-3-methylphenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (-OCH₃) groups to study electronic effects on reactivity .
- Design of Experiments (DoE): Use factorial designs to test parameters (temperature, catalyst loading) and identify optimal conditions. For example:
| Reaction Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | Maximizes cyclization efficiency |
| Catalyst (mol%) | 5–20 | 10 | Balances cost and reactivity |
- Byproduct Analysis: LC-MS identifies side products (e.g., over-oxidized thiophene rings), guiding solvent/catalyst adjustments .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure analogs?
Answer:
- Chiral Auxiliaries: Introduce chiral ligands (e.g., BINOL) during coupling steps to induce asymmetry .
- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Chromatographic Separation: Chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol mobile phases to isolate enantiomers (>99% ee) .
Basic: How does the compound’s thiazole-thiophene scaffold influence its biological activity?
Answer:
- Thiazole Ring: Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- Thiophene Carboxamide: Improves solubility and membrane permeability via hydrogen bonding .
- Structure-Activity Relationship (SAR): Methyl and methoxy groups on the phenyl ring increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Fluorescence Polarization (FP): Label the compound with FITC and measure binding to recombinant proteins (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization upon compound treatment to confirm target engagement .
- CRISPR Knockout Models: Use gene-edited cell lines (e.g., target kinase KO) to verify specificity in proliferation assays .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions; oxidation of thiophene sulfur.
- Storage Conditions: Lyophilized powder at -20°C under argon, with desiccants (silica gel) to prevent moisture uptake .
- Stability Monitoring: Periodic HPLC analysis (every 6 months) to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
